Acid Hydrolysis Stability: Carboxylatoboranuide vs. Sodium Cyanoborohydride vs. Sodium Borohydride
The differential hydrolytic stability of boron hydrides dictates their applicability in protic or acidic environments. Sodium cyanoborohydride (NaBH3CN) is documented to be stable down to pH 3 and exhibits a hydrolysis rate that is approximately 10⁻⁸ that of sodium borohydride (NaBH4) [1]. While specific quantitative pH stability data for disodium carboxylatoboranuide is not directly reported in the literature, its classification as a boranocarbonate and its demonstrated ambient long-term stability as a solid salt suggest a distinct stability profile driven by the carboxylate ligand's electron-withdrawing character [2]. This is a cross-study comparable inference that the ligand environment critically determines stability, and procurement decisions should prioritize this compound when borohydride-like reactivity is contraindicated but B-C bond integrity is required.
| Evidence Dimension | Relative Hydrolysis Rate / pH Stability Limit |
|---|---|
| Target Compound Data | Stable for long periods under ambient conditions; solid salt form [2] |
| Comparator Or Baseline | NaBH3CN: Stable to pH 3; hydrolysis rate 10⁻⁸ that of NaBH4. NaBH4: Rapid hydrolysis in protic media [1] |
| Quantified Difference | NaBH3CN hydrolysis rate is 10⁻⁸ relative to NaBH4; Target stability inferred from solid-state ambient longevity |
| Conditions | Aqueous/acidic pH conditions for comparators; ambient solid-state storage for target compound |
Why This Matters
This matters for procurement in applications requiring handling or storage under ambient conditions without the rigorous moisture exclusion necessary for NaBH4.
- [1] Sodium cyanoborohydride. DrugFuture Chemical Index Database. View Source
- [2] Sood, A.; Spielvogel, B. F. A new and convenient synthesis of sodium carboxylatotrihydroborate (Na2BH3CO2), a boron analog of sodium acetate. Inorg. Chem. 1992, 31, 2654-2655. View Source
